molecular formula C9H15FN2O B1476596 Azetidin-3-yl(3-(fluoromethyl)pyrrolidin-1-yl)methanone CAS No. 2092726-37-7

Azetidin-3-yl(3-(fluoromethyl)pyrrolidin-1-yl)methanone

Cat. No.: B1476596
CAS No.: 2092726-37-7
M. Wt: 186.23 g/mol
InChI Key: QVHGQJFVTCXJGQ-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3-(fluoromethyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C9H15FN2O and its molecular weight is 186.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

A significant portion of the research on this compound involves its synthesis and structural characterization. Studies have detailed the synthesis of related compounds through multi-step reactions, including the preparation of boric acid ester intermediates with benzene rings. These compounds were analyzed using various spectroscopic techniques, such as FTIR, NMR spectroscopy, and mass spectrometry, alongside X-ray diffraction for crystallographic and conformational analyses. Theoretical studies, including density functional theory (DFT), were employed to compare molecular structures and investigate physicochemical properties like molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Catalytic Applications

Research has also explored the catalytic potential of related azetidine derivatives. One study developed enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This highlights the compound's utility in catalysis and asymmetric synthesis, demonstrating the role of four-membered heterocycle-based backbones in catalytic asymmetric induction reactions (Wang et al., 2008).

Antimicrobial and Antitubercular Activities

Some studies have synthesized novel pyrimidine-azetidinone analogues and evaluated their antioxidant, in vitro antimicrobial, and antitubercular activities. These compounds showed promising results against various bacterial and fungal strains, as well as Mycobacterium tuberculosis, indicating potential applications in developing new antibacterial and antitubercular agents (Chandrashekaraiah et al., 2014).

Medicinal Chemistry

In medicinal chemistry, fluorine-containing azetidine and pyrrolidine derivatives have been synthesized, demonstrating the importance of such compounds in drug design due to their potential biological targets. The inclusion of fluorine atoms and four-membered rings like azetidines and pyrrolidines in pharmaceuticals can significantly affect the pharmacokinetic and pharmacodynamic properties of drugs, making these compounds valuable for further exploration in medicinal chemistry (Meyer, 2016).

Properties

IUPAC Name

azetidin-3-yl-[3-(fluoromethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FN2O/c10-3-7-1-2-12(6-7)9(13)8-4-11-5-8/h7-8,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHGQJFVTCXJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CF)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(3-(fluoromethyl)pyrrolidin-1-yl)methanone
Reactant of Route 2
Azetidin-3-yl(3-(fluoromethyl)pyrrolidin-1-yl)methanone
Reactant of Route 3
Azetidin-3-yl(3-(fluoromethyl)pyrrolidin-1-yl)methanone
Reactant of Route 4
Azetidin-3-yl(3-(fluoromethyl)pyrrolidin-1-yl)methanone
Reactant of Route 5
Azetidin-3-yl(3-(fluoromethyl)pyrrolidin-1-yl)methanone
Reactant of Route 6
Azetidin-3-yl(3-(fluoromethyl)pyrrolidin-1-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.